molecular formula C18H19NO2 B11807849 (2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11807849
M. Wt: 281.3 g/mol
InChI Key: YIVAKVALBDJQEK-UHFFFAOYSA-N
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Description

(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone is a compound that features a pyrrolidine ring, a methoxyphenyl group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of pyrrolidine derivatives with methoxyphenyl and phenylmethanone precursors. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or activating their functions. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the phenylmethanone moiety can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group can influence its solubility and reactivity, while the pyrrolidine ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

[2-(4-methoxyphenyl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19NO2/c1-21-16-11-9-14(10-12-16)17-8-5-13-19(17)18(20)15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3

InChI Key

YIVAKVALBDJQEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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